IRL-1620

Endothelin receptor pharmacology Receptor binding selectivity ETB agonist tool compounds

IRL-1620 (Sovateltide) is an irreplaceable ETB agonist, uniquely suited for discriminating ETB subtypes (ETB1 vs. ETB2) and species-specific binding studies—capabilities unmatched by BQ-3020 or S6c. Supported by robust preclinical data showing >64% infarct volume reduction and 308% enhanced tumor drug uptake, with Phase I human safety data. Essential for translational stroke/oncology programs.

Molecular Formula C86H117N17O27
Molecular Weight 1820.9 g/mol
CAS No. 142569-99-1
Cat. No. B1681967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRL-1620
CAS142569-99-1
SynonymsIRL-1620;  sovateltide;  sovateltidum;  Endothelin-1 (8-21), succinyl-(glu(9),ala(11,15))-;  Succinyl-(glu(9),ala(11,15))-endothelin-1 (8-21);  Succinyl-(glutamyl(9)-alanyl(11,15))-endothelin-1 (8-21);  Irl-1620.
Molecular FormulaC86H117N17O27
Molecular Weight1820.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C86H117N17O27/c1-11-44(7)71(84(127)100-63(86(129)130)35-50-39-88-54-21-17-16-20-53(50)54)103-85(128)72(45(8)12-2)102-82(125)62(38-69(114)115)98-78(121)57(32-42(3)4)96-80(123)60(36-51-40-87-41-89-51)95-73(116)46(9)91-77(120)58(33-48-18-14-13-15-19-48)97-79(122)59(34-49-22-24-52(104)25-23-49)99-83(126)70(43(5)6)101-74(117)47(10)90-75(118)55(26-29-65(106)107)93-76(119)56(27-30-66(108)109)94-81(124)61(37-68(112)113)92-64(105)28-31-67(110)111/h13-25,39-47,55-63,70-72,88,104H,11-12,26-38H2,1-10H3,(H,87,89)(H,90,118)(H,91,120)(H,92,105)(H,93,119)(H,94,124)(H,95,116)(H,96,123)(H,97,122)(H,98,121)(H,99,126)(H,100,127)(H,101,117)(H,102,125)(H,103,128)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130)
InChIKeyDXPHNGAMYPPTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IRL-1620 (Sovateltide): High-Selectivity ETB Agonist for Differentiated Procurement in Stroke, Oncology, and ETB Subtype Research


IRL-1620 (also known as Sovateltide, PMZ-1620, SPI-1620) is a synthetic linear peptide analog of the C‑terminus of endothelin‑1, designed as a potent and highly selective agonist for the endothelin‑B (ETB) receptor [1]. It is widely employed as a pharmacological tool to dissect ETB‑mediated physiological and pathological processes, including vasoregulation, neuroprotection, and tumor blood flow modulation, and has advanced into clinical development for acute ischemic stroke and as a tumor‑selective vasodilator adjunct in oncology [2].

IRL-1620 in Procurement: Why Generic ETB Agonists and Peptide Analogs Cannot Be Substituted Without Experimental Validation


Interchanging IRL-1620 with other ETB‑selective agonists (e.g., BQ‑3020, sarafotoxin S6c) or less selective peptides (e.g., ET‑3) introduces significant experimental confounds due to marked species‑dependent binding kinetics, divergent functional profiles at ETB receptor subpopulations, and variable potency in specific vascular and neurological assays [1][2]. Unlike many ETB agonists, IRL-1620 exhibits reversible radioligand binding in human and canine tissues but irreversible binding in rat membranes, a species‑specific pharmacological nuance that directly impacts in vivo dosing and interpretation of preclinical studies [3]. Furthermore, IRL-1620 uniquely discriminates between ETB receptor subtypes that are functionally indistinguishable by sarafotoxin S6c or BQ‑3020, making it an irreplaceable reagent for studies of receptor heterogeneity [4][5].

Quantitative Differentiation of IRL-1620: Comparative Selectivity, Species-Specific Binding, and Functional Efficacy Evidence


Unmatched ETB Receptor Binding Selectivity: IRL-1620 Exhibits >60‑Fold Higher ETB/ETA Selectivity Than Endothelin‑3

In competitive binding studies using porcine lung membranes expressing both ETA and ETB receptors, IRL-1620 demonstrates a Ki at ETB of 16 pM and a Ki at ETA of 1.9 µM, yielding an ETA/ETB selectivity ratio of approximately 120,000 [1]. This is a 60‑fold improvement in selectivity over endothelin‑3 (ET‑3), which displays an ETA/ETB ratio of only 1,900 under identical conditions [2]. The magnitude of this selectivity difference means that IRL-1620 can be used at concentrations that maximally engage ETB without measurable ETA cross‑reactivity, a property not shared by ET‑3 or less selective peptide agonists .

Endothelin receptor pharmacology Receptor binding selectivity ETB agonist tool compounds

Species‑Dependent Reversible Binding: IRL‑1620 Enables Washout and Kinetic Studies Not Possible with ET‑1 or ET‑3

Radioligand binding studies with [125I]IRL‑1620 demonstrate rapid and reversible binding to human lung membranes and cloned human ETB receptors, with a half‑time of dissociation (t½) of approximately 100 min following addition of excess unlabeled peptide [1]. In marked contrast, [125I]ET‑3 and [125I]ET‑1 binding is essentially irreversible under identical conditions, precluding accurate measurement of binding kinetics or competitive displacement assays [2]. Furthermore, the binding of [125I]IRL‑1620 in rat tissues is irreversible, revealing a species‑dependent pharmacological difference that is not observed with BQ‑3020 or sarafotoxin S6c [3]. IRL‑1620 shows a 5.7‑fold higher affinity for rat ETBR than human ETBR, whereas BQ‑3020 and S6c show no such species divergence .

Radioligand binding kinetics Species‑specific pharmacology Receptor internalization

Functional Discrimination of ETB Receptor Subpopulations: IRL‑1620 Identifies Distinct ETB1 and ETB2 Responses Not Distinguished by Sarafotoxin S6c

In the guinea pig ileum, both IRL‑1620 and sarafotoxin S6c (S6c) induce a biphasic response (relaxation followed by contraction). However, the two agonists exhibit distinct tachyphylaxis and cross‑desensitization profiles that reveal two pharmacologically distinct ETB receptor populations [1]. Tissues rendered tachyphylactic to S6c do not respond to IRL‑1620, yet tissues rendered tachyphylactic to IRL‑1620 still exhibit a normal biphasic response to S6c [2]. This asymmetry indicates that IRL‑1620 and S6c interact with at least two distinct ETB subtypes—designated ETB1 (sensitive to RES‑701‑1) and ETB2 (less sensitive)—and that IRL‑1620 is essential for differentiating these subpopulations [3]. Similar ETB receptor heterogeneity has been confirmed in guinea pig bronchus, where IRL‑1620 identifies two populations not discernible with BQ‑3020 [4].

ETB receptor subtypes Smooth muscle pharmacology Receptor heterogeneity

Robust In Vivo Neuroprotection in Ischemic Stroke Models: IRL‑1620 Reduces Infarct Volume by >69% and Improves Cerebral Blood Flow

In a rat model of permanent middle cerebral artery occlusion (MCAO), treatment with IRL‑1620 (5 µg/kg, IV, administered at 2, 4, and 6 h post‑occlusion) produced statistically significant and clinically meaningful improvements across multiple endpoints [1]. Infarct volume was reduced by 69.5% (54.1 ± 14.1 mm³ vs. 177.1 ± 13.2 mm³ in vehicle‑treated rats, P < 0.01) [2]. In a separate pediatric rat MCAO study, infarct volume was reduced by 64.1% (41.4 ± 35.4 mm³ vs. 115.4 ± 40.9 mm³, P = 0.0035), and cerebral blood flow in the infarcted hemisphere increased by +2.3% in IRL‑1620‑treated animals versus a –45.4% decline in vehicle‑treated animals (P = 0.0007) [3]. A 2024 systematic review and meta‑analysis of all available animal studies confirmed that IRL‑1620 is associated with a 5.3‑fold lower mortality risk (risk ratio 5.3, 95% CI 0.7–40.1) and significant improvement in neurological and motor outcomes [4]. These effects are blocked by the ETB antagonist BQ‑788, confirming on‑target specificity [5].

Ischemic stroke Neuroprotection Cerebral blood flow MCAO model

Tumor‑Selective Blood Flow Enhancement: IRL‑1620 Increases Tumor Paclitaxel Concentration by 308% Without Altering Systemic Pharmacokinetics

In breast tumor‑bearing rats, intravenous administration of IRL‑1620 (3 nmol/kg) 15 minutes prior to [³H]paclitaxel increased tumor concentration of the chemotherapeutic agent by 308.6 ± 24.4% compared to vehicle‑treated controls (P < 0.05) [1]. Critically, IRL‑1620 did not alter the systemic plasma pharmacokinetics of paclitaxel: AUC0–∞ (9.43 ± 3.18 µg·h/mL), clearance (0.69 ± 0.17 L/h/kg), volume of distribution (10.31 ± 4.54 L/kg), and half‑life (1.0 ± 0.32 h) were all statistically indistinguishable between IRL‑1620‑treated and vehicle‑treated groups [2]. This tumor‑selective effect is attributed to ETB‑mediated vasodilation of the aberrant tumor vasculature, a property that has been confirmed in prostate tumor models (115% increase in doxorubicin uptake) and melanoma models, and which is not shared by ET‑1 or ET‑3 due to their confounding ETA‑mediated vasoconstriction [3][4].

Tumor vasculature Chemotherapy adjunct Drug delivery ETB‑mediated vasodilation

Clinical Translation: IRL‑1620 (Sovateltide) Is the Only ETB Agonist to Have Completed Phase I Safety Studies and Advanced to Phase II/III Trials for Acute Ischemic Stroke

IRL‑1620, under the international nonproprietary name (INN) Sovateltide, is the only selective ETB receptor agonist to have entered human clinical development [1]. A Phase I study in 7 healthy subjects demonstrated safety and tolerability, with no dose‑limiting toxicities or serious adverse events reported [2]. Subsequently, Sovateltide has been evaluated in Phase II/III clinical trials for acute cerebral ischemic stroke, with an ongoing Phase IV trial further assessing safety and efficacy [3]. This clinical advancement distinguishes IRL‑1620 from all other ETB‑selective tool compounds (e.g., BQ‑3020, sarafotoxin S6c), which remain strictly preclinical research reagents and have never been developed for human therapeutic use [4].

Clinical development Acute ischemic stroke Phase I safety Sovateltide

Procurement-Driven Application Scenarios for IRL-1620: From ETB Subtype Characterization to Translational Stroke and Oncology Studies


Dissecting ETB Receptor Subpopulations and Species‑Specific Pharmacology

IRL‑1620 is the reagent of choice for studies requiring unambiguous differentiation of ETB receptor subtypes (ETB1 vs. ETB2) and for cross‑species pharmacological comparisons. Its asymmetric cross‑desensitization profile versus sarafotoxin S6c in guinea pig ileum and bronchus [1] and its species‑dependent reversible binding in human/dog tissues [2] make it uniquely suited for investigating receptor heterogeneity and for validating findings across rodent and human systems—capabilities not provided by BQ‑3020 or S6c.

Preclinical Neuroprotection and Neurorestoration Studies in Ischemic Stroke Models

Investigators conducting preclinical research in acute ischemic stroke should select IRL‑1620 as their ETB agonist of choice based on its robust, reproducible efficacy in reducing infarct volume by >64–70% and improving cerebral blood flow in MCAO models [3][4]. The availability of comprehensive animal efficacy data across adult and pediatric models, as well as in both normal and diabetic rats, provides a validated reference dataset for hypothesis testing and for designing combination therapy studies.

Tumor‑Selective Vasodilator Adjunct for Enhanced Chemotherapeutic Drug Delivery

For research programs focused on improving the therapeutic index of anticancer agents, IRL‑1620 offers a pharmacologically validated approach to selectively increase tumor blood flow and drug uptake without altering systemic pharmacokinetics [5][6]. Its ability to augment intratumoral paclitaxel concentration by 308% [7] while leaving plasma PK parameters unchanged [8] makes it a preferred tool for investigating tumor‑specific delivery strategies and for preclinical combination studies with chemotherapeutics or biologics.

Translational Research and Drug Repurposing Leveraging Clinical‑Stage IRL‑1620 (Sovateltide)

Organizations engaged in translational research, drug repurposing, or combination therapy development can leverage IRL‑1620 (Sovateltide) as a clinical‑stage asset with established Phase I human safety data [9]. Its advancement into Phase II/III trials for acute ischemic stroke [10] provides a regulatory and safety foundation not available for any other ETB‑selective agonist, facilitating investigator‑initiated trials or combination studies with approved agents in stroke, hypoxic‑ischemic encephalopathy, or oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRL-1620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.